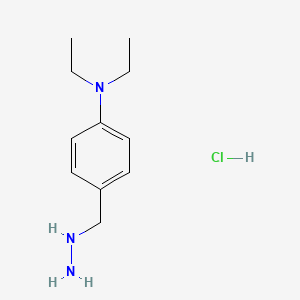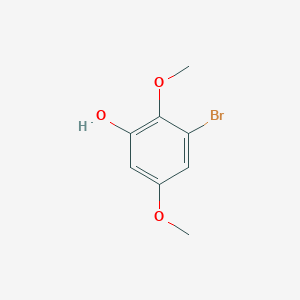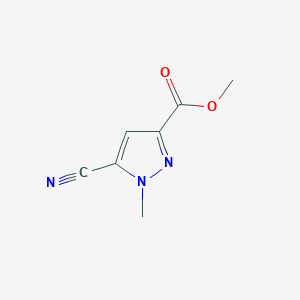![molecular formula C16H10O8 B3177696 [1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid CAS No. 206647-35-0](/img/structure/B3177696.png)
[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’,4,4’-tetracarboxylic acid: is an organic compound that consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 2’, 4, and 4’ positions
Wirkmechanismus
Target of Action
The primary targets of 2,2’,4,4’-Biphenyltetracarboxylic acid are metal ions, where it acts as a ligand . It forms coordination polymers with metal ions, creating complex structures .
Mode of Action
2,2’,4,4’-Biphenyltetracarboxylic acid interacts with its targets by forming coordination bonds. In the formation of these coordination polymers, the compound can act as a bidentate ligand or a hexadentate ligand, depending on the degree of deprotonation . This interaction leads to the formation of 1D chains or 3D coordination polymers .
Biochemical Pathways
It’s known that the compound forms coordination polymers, which have potential applications due to their novel structures .
Result of Action
The molecular and cellular effects of 2,2’,4,4’-Biphenyltetracarboxylic acid’s action are largely dependent on the metal ions it interacts with. The formation of coordination polymers can lead to the creation of novel structures with potential applications .
Action Environment
The action, efficacy, and stability of 2,2’,4,4’-Biphenyltetracarboxylic acid can be influenced by various environmental factors. For instance, the formation of coordination polymers is affected by factors such as the presence of metal ions and the degree of deprotonation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetracarboxylic acid typically involves the functionalization of biphenyl derivatives. One common method is the oxidation of [1,1’-Biphenyl]-2,2’,4,4’-tetramethyl compound using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds under reflux conditions, leading to the formation of the desired tetracarboxylic acid.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2,2’,4,4’-tetracarboxylic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with catalytic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents, particularly in anti-inflammatory and anticancer therapies.
Industry:
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to form stable structures with desirable mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups and is used in similar applications but with different reactivity and properties.
Terephthalic acid: A simpler aromatic dicarboxylic acid used primarily in the production of polyethylene terephthalate (PET).
Uniqueness: [1,1’-Biphenyl]-2,2’,4,4’-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which provide multiple sites for functionalization and coordination. This makes it a versatile compound for various applications in catalysis, materials science, and pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(2,4-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQETDJGIXPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: H4bpta features two carboxylate groups on each phenyl ring, offering four potential coordination sites. This allows it to bridge multiple metal centers, leading to the formation of extended structures. The twisted conformation of the biphenyl backbone, due to steric hindrance, further contributes to the formation of intriguing architectures. For instance, H4bpta acts as a bridging ligand in [Cu2(2,2′,4,4′-bptc)(L)x]·H2O, generating a 3D framework with PtS topology. [] This highlights how the ligand's structure dictates the final topology of the CP.
ANone: A novel 3D luminescent CP, [Zn2(3-bpah)(bpta)(H2O)]·3H2O, synthesized using H4bpta, exhibits remarkable fluorescence behavior and acts as a multi-responsive sensor. [] This material demonstrates outstanding sensitivity and selectivity in detecting Fe3+, Mg2+, Cr2O72-, MnO4-, nitrobenzene, and nitromethane even at extremely low concentrations. [] This example underscores the potential of H4bpta-based CPs as effective chemical sensors.
ANone: Ionothermal synthesis, employing ionic liquids as solvents, has proven beneficial in preparing low-coordinated coordination polymers (LCCPs) with H4bpta. [] This method facilitates the formation of LCCPs, like [Co(bptc)][EMIm]2·H2O, which exhibit interesting properties like hydration-dehydration behavior with accompanying color change and magnetic transformations. [] The use of ionic liquids offers greater control over reaction conditions and can lead to the formation of unique CPs with desirable properties.
ANone: The magnetic properties of H4bpta-based CPs are significantly influenced by the incorporated metal ion. A series of isostructural 3D CPs, [M(H2bpta)]n (M = Fe(II), Ni(II), Cu(II), Zn(II)), were synthesized using H4bpta. [] Despite their structural similarity, these CPs exhibited different magnetic behaviors depending on the central metal ion's spin. [] For example, the Cu(II) analogue displayed ferromagnetic interactions within chains and antiferromagnetic interactions between chains, highlighting the crucial role of the metal ion in dictating magnetic properties. []
ANone: Yes, a magnetic carbon-coated cobalt nanoparticle composite (C@Co) was synthesized using a 3D cobalt-based MOF, [Co(H2bpta)]n, as a precursor. [] This C@Co composite demonstrated excellent adsorption capabilities for anionic dyes, particularly methyl orange and congo red, making it a promising material for wastewater treatment. [] This example showcases the potential of H4bpta-based materials in addressing environmental challenges.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)



![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)
